molecular formula C16H12FN B2716828 2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 1175745-28-4

2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B2716828
CAS No.: 1175745-28-4
M. Wt: 237.277
InChI Key: IEHWZAGUNCRMKL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile is an organic compound that belongs to the class of indene derivatives It features a fluorophenyl group attached to the indene core, which is further substituted with a carbonitrile group

Scientific Research Applications

2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

Safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding inhalation of vapors, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 1-indanone.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate 2-(4-fluorophenyl)-1-indanone.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield 2-(4-fluorophenyl)-2,3-dihydro-1H-indene.

    Cyanation: Finally, the indene derivative undergoes cyanation using a cyanide source such as sodium cyanide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-fluorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid.

    Reduction: Formation of 2-(4-fluorophenyl)-2,3-dihydro-1H-indene-2-amine.

    Substitution: Formation of halogenated derivatives such as 2-(4-bromophenyl)-2,3-dihydro-1H-indene-2-carbonitrile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile
  • 2-(4-Bromophenyl)-2,3-dihydro-1H-indene-2-carbonitrile
  • 2-(4-Methylphenyl)-2,3-dihydro-1H-indene-2-carbonitrile

Uniqueness

2-(4-Fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-dihydroindene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN/c17-15-7-5-14(6-8-15)16(11-18)9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHWZAGUNCRMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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